molecular formula C25H21N3O5 B5592004 N-[4-({2-[5-(acetylamino)-2-methylphenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}oxy)phenyl]acetamide

N-[4-({2-[5-(acetylamino)-2-methylphenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}oxy)phenyl]acetamide

Cat. No. B5592004
M. Wt: 443.5 g/mol
InChI Key: PJPQVQWPRLSSAY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-[4-({2-[5-(acetylamino)-2-methylphenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}oxy)phenyl]acetamide involves multi-step reactions. For instance, Almutairi et al. (2018) describe the synthesis of N-acetylisatines, which undergo ring opening to form glyoxylamides, a process that could be relevant to the synthesis of our compound of interest (Almutairi et al., 2018). Additionally, Gouda et al. (2022) discuss a synthesis process involving reduction and nucleophilic reactions followed by acetylation, which may provide insights into the synthesis pathways of similar acetamide compounds (Gouda et al., 2022).

Molecular Structure Analysis

The molecular structure of such compounds is typically elucidated using spectroscopic techniques. For example, molecular docking studies, as mentioned by Almutairi et al. (2018), can reveal the binding modes of similar compounds (Almutairi et al., 2018). Gouda et al. (2022) also used X-ray diffraction to confirm the structure of related compounds, highlighting the importance of these techniques in understanding the molecular architecture (Gouda et al., 2022).

Chemical Reactions and Properties

The chemical reactivity and properties of similar acetamide derivatives have been studied in various contexts. Almutairi et al. (2018) assessed the antimicrobial activity of their synthesized compounds, providing insights into the chemical properties and potential applications of these molecules (Almutairi et al., 2018).

Physical Properties Analysis

The physical properties of such compounds are crucial for their practical applications. Techniques like X-ray diffraction, as used by Gouda et al. (2022), not only elucidate molecular structure but also give information about physical properties like crystallinity and stability (Gouda et al., 2022).

Chemical Properties Analysis

The chemical properties of acetamide derivatives can be diverse. Almutairi et al. (2018) demonstrate this through the assessment of antimicrobial activities, suggesting the potential of these compounds in medicinal chemistry (Almutairi et al., 2018).

Scientific Research Applications

Synthesis and Biological Activities

  • Antimalarial Activity : The synthesis of a series of compounds with antimalarial potency demonstrated significant correlation with the size and electron donation properties of phenyl ring substituents. These studies expanded to include excellent activity against resistant strains of parasites and promising pharmacokinetic properties, encouraging clinical trials in humans (Werbel et al., 1986).

  • Analgesic and Antipyretic Agents : Research on environmentally friendly syntheses of potential analgesic and antipyretic compounds highlighted the development of 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-hydroxyphenyl)acetamide derivatives, presenting a green approach to drug design and discovery (Reddy et al., 2014).

  • Water Soluble Derivatives for Pain Management : A novel water-soluble phthalimide derivative of acetaminophen was synthesized as a potential analgesic compound, showcasing an innovative approach to enhancing the solubility and possibly the efficacy of analgesic agents (Reddy et al., 2013).

properties

IUPAC Name

N-[4-[2-(5-acetamido-2-methylphenyl)-1,3-dioxoisoindol-5-yl]oxyphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O5/c1-14-4-5-18(27-16(3)30)12-23(14)28-24(31)21-11-10-20(13-22(21)25(28)32)33-19-8-6-17(7-9-19)26-15(2)29/h4-13H,1-3H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPQVQWPRLSSAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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